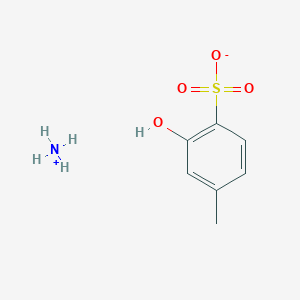

Ammonium 2-hydroxy-4-methylbenzenesulphonate

Übersicht

Beschreibung

Ammonium 2-hydroxy-4-methylbenzenesulphonate is a chemical compound that is part of a broader class of substances known as sulfonates. These compounds are characterized by the presence of the sulfonate group (SO3-) attached to an aromatic ring. The specific structure of ammonium 2-hydroxy-4-methylbenzenesulphonate includes an ammonium ion paired with a benzene ring that is substituted with a hydroxyl group and a methyl group, in addition to the sulfonate group. This compound is likely to have applications in various chemical reactions and processes due to its unique structural features.

Synthesis Analysis

The synthesis of related sulfonate compounds often involves the use of ammonium salts and sulfonation agents. For example, the synthesis of ammonium (2,4-dihydroxybenzaldehydeS-methylthiosemicarbazonato)dioxovanadate(V) is achieved from aqueous ammonia solution of NH4VO3 and a specific thiosemicarbazone . Similarly, the synthesis of tetrahydrobenzo[b]pyran derivatives is catalyzed by tetra-methyl ammonium hydroxide, showcasing the role of ammonium salts in facilitating chemical reactions . Although these examples do not directly describe the synthesis of ammonium 2-hydroxy-4-methylbenzenesulphonate, they provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of ammonium p-methylbenzenesulfonate, a compound closely related to ammonium 2-hydroxy-4-methylbenzenesulphonate, has been determined to be orthorhombic with specific space group parameters. The structure features hydrogen bonds that link the anions and the ammonium ion, forming two-dimensional hydrogen-bonded molecular layers . This information suggests that ammonium 2-hydroxy-4-methylbenzenesulphonate may also exhibit interesting hydrogen bonding patterns due to the presence of both the sulfonate group and the hydroxyl group.

Chemical Reactions Analysis

Ammonium salts are known to participate in various chemical reactions. For instance, m-aminobenzenesulphonic acid undergoes sulphonation to yield polysubstituted products, indicating that the ammonium group can influence the substitution pattern on the benzene ring . Additionally, the conversion of epoxides into 2-hydroxyethyl thiocyanates using ammonium thiocyanate demonstrates the reactivity of ammonium salts in ring-opening reactions . These examples highlight the potential reactivity of ammonium 2-hydroxy-4-methylbenzenesulphonate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium 2-hydroxy-4-methylbenzenesulphonate can be inferred from related compounds. The crystal structure of ammonium p-methylbenzenesulfonate reveals the formation of hydrophobic and hydrophilic layers due to the arrangement of the methylbenzene moieties and hydrogen bonds, respectively . This suggests that ammonium 2-hydroxy-4-methylbenzenesulphonate may also exhibit amphiphilic properties, which could be relevant in applications such as detergency or phase-transfer catalysis. The presence of the hydroxyl group may also confer additional hydrogen bonding capabilities, affecting solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Adsorption and Removal of Ammonium from Water

The adsorption method has been identified as a cost-effective and environmentally friendly technique for removing ammonium from water and wastewater. Ion exchange and adsorption using various materials, including cost-effective adsorbents, have shown high efficiency in ammonium removal. These technologies are simple to apply and offer solutions for treating water at industrial or municipal levels. The review by Huang et al. (2017) highlights the effectiveness of various adsorbents, their capacities, and the economic feasibility of using these methods on a large scale for commercial or water treatment plants (Huang et al., 2017).

Enhancing Water Quality through Ammonium and Ammonia Removal

Han et al. (2020) discuss the development of adsorbent materials for removing ammonium and ammonia from aquatic systems, addressing the challenge of finding abundant, low-cost, and efficient adsorbents. This review compares the advantages and disadvantages of various materials like bentonite, zeolite, clay, biochar, and activated carbon, providing insights into adsorption processes and the potential for future innovations (Han et al., 2020).

Ammonium Hydroxide in Meat Products Quality

Ammonium hydroxide, commonly used in the meat industry for pH regulation and microbial control, has shown to improve the quality characteristics of meat products. Acevedo-Correa et al. (2018) review its application, highlighting the benefits and the need for further research to fully understand its mechanisms and potential impacts (Acevedo-Correa et al., 2018).

Polymer/Layered Silicate Nanocomposites

Ammonium salts have been used in the preparation of nanocomposites involving layered silicates such as hectorite and montmorillonite. Ray and Okamoto (2003) provide a comprehensive review of the preparation, properties, and applications of these nanocomposites, emphasizing their improved material properties due to the incorporation of quaternary ammonium cations (Ray & Okamoto, 2003).

Hydroxylamine and the Nitrogen Cycle

Soler-Jofra et al. (2020) discuss the role of hydroxylamine, a compound related to ammonium, in the nitrogen cycle, exploring its transformation to nitrite and the implications for microbial interactions within ecosystems. This review sheds light on the complex pathways involving hydroxylamine and offers hypotheses for future research (Soler-Jofra et al., 2020).

Zukünftige Richtungen

Ammonium 2-hydroxy-4-methylbenzenesulphonate could potentially be used in various applications due to its unique properties. For instance, it could be used in the development of new antibacterial drugs against methicillin-resistant Staphylococcus aureus . It could also be used as a reference standard for pharmaceutical testing .

Eigenschaften

IUPAC Name |

azanium;2-hydroxy-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBVTRPJPQHXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium 2-hydroxy-4-methylbenzenesulphonate | |

CAS RN |

79093-71-3 | |

| Record name | Benzenesulfonic acid, 2-hydroxy-4-methyl-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79093-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium 2-hydroxy-4-methylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079093713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-hydroxy-4-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)